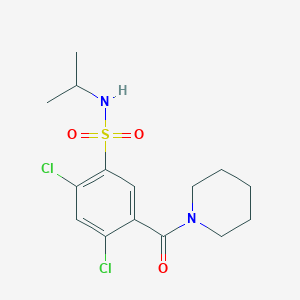![molecular formula C20H26N2OS B4763881 N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4763881.png)
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea
Overview
Description
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea, also known as Sunitinib, is a small molecule inhibitor that is used in targeted cancer therapy. It was first synthesized in 1998 by Pfizer Global Research and Development, and it was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in other types of cancer.
Mechanism of Action
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea works by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in the growth and survival of cancer cells. By blocking the activity of these receptors, N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea can prevent the growth and spread of cancer cells, and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea has been shown to have a number of biochemical and physiological effects, including inhibition of angiogenesis (the formation of new blood vessels), induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory effects, and to be able to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in lab experiments is that it is a well-characterized and widely used small molecule inhibitor, with a well-defined mechanism of action. This makes it a useful tool for studying the role of specific receptor tyrosine kinases in cancer cell growth and survival. One limitation, however, is that N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea is a relatively non-specific inhibitor, and can also inhibit the activity of non-targeted kinases, which can complicate data interpretation.
Future Directions
There are a number of potential future directions for the use of N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in cancer therapy. One area of active research is the development of combination therapies that use N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in combination with other targeted therapies or chemotherapy drugs. Another area of research is the development of new small molecule inhibitors that can target specific receptor tyrosine kinases more selectively than N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea. Finally, there is also ongoing research into the use of N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea in the treatment of other types of cancer, such as pancreatic cancer and lung cancer.
Scientific Research Applications
N-[1-(4-sec-butylphenyl)ethyl]-N'-[3-(methylthio)phenyl]urea has been extensively studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. It has been shown to inhibit the growth of cancer cells by targeting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
properties
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-5-14(2)16-9-11-17(12-10-16)15(3)21-20(23)22-18-7-6-8-19(13-18)24-4/h6-15H,5H2,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHKLVGGFASDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(C)NC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(Butan-2-yl)phenyl]ethyl}-3-[3-(methylsulfanyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4763799.png)
![1-{[2-(allyloxy)-5-bromophenyl]carbonothioyl}piperidine](/img/structure/B4763806.png)
![2-cyano-N-(4-isopropylphenyl)-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4763815.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(phenylthio)acetamide](/img/structure/B4763818.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4763823.png)
![2-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4763826.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-N'-cyclopropylthiourea](/img/structure/B4763833.png)
![4-chloro-N,N-diethyl-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B4763839.png)
![1-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4763843.png)
![4-[4-(dimethylamino)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4763855.png)

![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4763874.png)

![ethyl 1-[4-(4-methylphenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4763897.png)